tert-Butyl 6-methoxy-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate typically involves the formation of the indazole core followed by functionalization. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen . Industrial production methods often optimize these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: Studies have investigated its potential as an inhibitor of specific enzymes and receptors.
Medicine: Research has focused on its anticancer and anti-inflammatory properties, making it a candidate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-methoxy-1H-indazole-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indazole core can bind to active sites, inhibiting the function of specific proteins involved in disease pathways. This interaction can lead to the modulation of signaling pathways, ultimately exerting therapeutic effects .
Comparison with Similar Compounds
tert-Butyl 6-methoxy-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
- tert-Butyl 6-(hydroxymethyl)-1H-indazole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
These compounds share similar structural motifs but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 6-methoxyindazole-1-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-7-10(17-4)6-5-9(11)8-14-15/h5-8H,1-4H3 |
InChI Key |
LEPRUPSSOLRUHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)OC)C=N1 |
Origin of Product |
United States |
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